molecular formula C15H24O3SSi B14391302 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol CAS No. 88068-14-8

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol

Cat. No.: B14391302
CAS No.: 88068-14-8
M. Wt: 312.5 g/mol
InChI Key: JSARDVRHGGKOGB-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring substituted with benzenesulfonyl, ethyl, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides to form substituted cyclobutanes. The reaction conditions often include the use of a palladium catalyst and a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or remove the trimethylsilyl group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanones, while reduction can produce cyclobutanes with different substituents.

Scientific Research Applications

3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates in chemical reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol: Similar structure but with a phenyl group instead of an ethyl group.

    3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol: Contains a 2-phenylethyl group instead of an ethyl group.

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-1-ethyl-3-(trimethylsilyl)cyclobutan-1-ol lies in its specific combination of substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group, as opposed to a phenyl or 2-phenylethyl group, can affect the compound’s steric and electronic properties, leading to different chemical behaviors and applications.

Properties

CAS No.

88068-14-8

Molecular Formula

C15H24O3SSi

Molecular Weight

312.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-ethyl-3-trimethylsilylcyclobutan-1-ol

InChI

InChI=1S/C15H24O3SSi/c1-5-14(16)11-15(12-14,20(2,3)4)19(17,18)13-9-7-6-8-10-13/h6-10,16H,5,11-12H2,1-4H3

InChI Key

JSARDVRHGGKOGB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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